Chemical structure and physical properties of (1-(Methylsulfonyl)piperidin-3-yl)methanamine
Chemical structure and physical properties of (1-(Methylsulfonyl)piperidin-3-yl)methanamine
An In-depth Technical Guide to (1-(Methylsulfonyl)piperidin-3-yl)methanamine: Structure, Properties, and Synthesis
Introduction
The piperidine ring is a cornerstone of medicinal chemistry, recognized as a privileged scaffold due to its prevalence in a vast array of pharmaceuticals and natural products.[1][2] Its defined three-dimensional structure allows for the precise spatial orientation of substituents, making it a powerful tool for optimizing drug-target interactions and fine-tuning pharmacokinetic properties.[3] This technical guide provides a comprehensive overview of a specific piperidine derivative, (1-(Methylsulfonyl)piperidin-3-yl)methanamine.
This molecule incorporates three key structural features: a saturated piperidine heterocycle, a primary aminomethyl group at the 3-position, and an N-methylsulfonyl group. The interplay of these functionalities dictates its chemical behavior and potential as a building block in drug discovery. The methylsulfonyl group, in particular, acts as a potent hydrogen bond acceptor and can significantly influence the compound's polarity, solubility, and metabolic stability. This guide delves into the chemical structure, physicochemical properties, a detailed synthetic protocol, and the potential applications of this compound for researchers and scientists in the field of drug development.
Chapter 1: Molecular Profile and Physicochemical Properties
A thorough understanding of a molecule's structural and physical characteristics is fundamental to its application in research and development. This chapter outlines the core identifiers and predicted physicochemical parameters for (1-(Methylsulfonyl)piperidin-3-yl)methanamine.
Chemical Structure and Identifiers
The molecule features a piperidine ring with a methanamine substituent at the C3 position and a methylsulfonyl group attached to the ring nitrogen. The presence of a substituent at the C3 position creates a chiral center, meaning the compound can exist as (R) and (S) enantiomers or as a racemic mixture.
| Identifier | Value | Source |
| IUPAC Name | (1-(Methylsulfonyl)piperidin-3-yl)methanamine | N/A |
| CAS Number | 869371-29-9 (racemate) | [4] |
| 2742623-30-7 ((S)-enantiomer HCl) | [5] | |
| Molecular Formula | C₇H₁₆N₂O₂S | [6] |
| Molecular Weight | 192.28 g/mol (Free Base) | N/A |
| 228.74 g/mol (HCl Salt) | [5] | |
| SMILES | CS(=O)(=O)N1CCC(CN)C1 | N/A |
| InChI Key | FQZWSJAPXJQDMN-UHFFFAOYSA-N (racemate) | N/A |
Physicochemical Properties
The physicochemical properties of a compound are critical determinants of its behavior in biological systems, influencing absorption, distribution, metabolism, and excretion (ADME). The introduction of substituents to the piperidine scaffold can effectively alter these properties.[1][7] The N-methylsulfonyl group, in particular, is an important modulator. While experimental data for the title compound is scarce, predictions based on its structure provide valuable insights.
| Property | Predicted Value | Significance in Drug Discovery |
| LogP | -0.8 to -0.5 | Indicates high hydrophilicity, which generally correlates with good aqueous solubility but potentially lower membrane permeability. |
| Topological Polar Surface Area (TPSA) | 74.5 Ų | Suggests the molecule may have good oral bioavailability potential. |
| pKa (Strongest Basic) | ~9.5 - 10.0 (Primary Amine) | The primary amine will be protonated at physiological pH (7.4), enhancing water solubility and enabling ionic interactions with biological targets. |
| Number of H-Bond Donors | 2 (from -NH₂) | Allows for the formation of hydrogen bonds with target proteins. |
| Number of H-Bond Acceptors | 3 (from -SO₂ and ring N) | The sulfonyl oxygens are strong hydrogen bond acceptors, contributing to solubility and target binding. |
| Rotatable Bonds | 3 | Provides conformational flexibility, which can be crucial for fitting into a protein's binding pocket. |
Chapter 2: Synthesis and Characterization
The construction of substituted piperidines is a central task in modern organic chemistry.[2] The synthesis of (1-(Methylsulfonyl)piperidin-3-yl)methanamine can be achieved through a straightforward, multi-step sequence starting from a commercially available, orthogonally protected piperidine derivative.
Synthetic Strategy Overview
A robust synthetic route involves three key transformations:
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N-Sulfonylation: Introduction of the methylsulfonyl group onto the piperidine nitrogen. This is typically performed on a precursor where other reactive functionalities are masked with protecting groups.
-
Amine Protection: The primary aminomethyl group must be protected to prevent side reactions during the N-sulfonylation step. The tert-butoxycarbonyl (Boc) group is a common and effective choice due to its stability and ease of removal under acidic conditions.
-
Deprotection: Removal of the Boc protecting group to liberate the primary amine in the final product.
This strategy ensures high regioselectivity and leads to the desired product in good yield.
Detailed Experimental Protocol: Synthesis from tert-butyl (piperidin-3-ylmethyl)carbamate
This protocol describes a representative synthesis starting from commercially available tert-butyl (piperidin-3-ylmethyl)carbamate.
Step 1: N-Sulfonylation of tert-butyl (piperidin-3-ylmethyl)carbamate
-
Dissolve tert-butyl (piperidin-3-ylmethyl)carbamate (1.0 eq) in a suitable aprotic solvent, such as dichloromethane (DCM), at a concentration of 0.1-0.2 M.
-
Add a non-nucleophilic base, such as triethylamine (TEA) or diisopropylethylamine (DIPEA) (1.5 eq), to the solution.
-
Cool the reaction mixture to 0 °C in an ice bath.
-
Slowly add methanesulfonyl chloride (1.2 eq) dropwise to the stirred solution, ensuring the temperature remains below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, quench the reaction by adding water. Separate the organic layer.
-
Wash the organic layer sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude tert-butyl ((1-(methylsulfonyl)piperidin-3-yl)methyl)carbamate. The crude product can be purified by column chromatography on silica gel if necessary.
Step 2: Deprotection of the Boc-Protected Amine
-
Dissolve the crude or purified product from Step 1 in a minimal amount of a suitable solvent like dichloromethane or 1,4-dioxane.
-
Add an excess of a strong acid. A 4 M solution of HCl in 1,4-dioxane (5-10 eq) is commonly used.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the deprotection by TLC or LC-MS until the starting material is fully consumed.
-
Concentrate the reaction mixture under reduced pressure to remove the solvent and excess acid.
-
Triturate the resulting residue with diethyl ether or another non-polar solvent to precipitate the product as its hydrochloride salt.
-
Filter the solid, wash with cold diethyl ether, and dry under vacuum to obtain (1-(Methylsulfonyl)piperidin-3-yl)methanamine hydrochloride as a solid.
Synthetic Workflow Diagram
The following diagram illustrates the two-step synthesis described above.
Caption: Synthetic route to the target compound.
Chapter 3: Relevance in Medicinal Chemistry and Drug Development
The structural components of (1-(Methylsulfonyl)piperidin-3-yl)methanamine make it a valuable building block for creating more complex molecules with therapeutic potential.
The Versatile Piperidine Scaffold
Piperidine and its derivatives are among the most important synthetic fragments for drug design.[2] Their inclusion in a molecule can help to:
-
Modulate Physicochemical Properties: Adjusting lipophilicity and basicity to optimize ADME profiles.[1][7]
-
Enhance Biological Activity: The rigid, three-dimensional nature of the ring can properly orient functional groups to maximize interactions with a biological target.[1]
-
Improve Pharmacokinetics: The saturated heterocyclic ring is generally more metabolically stable than corresponding aromatic rings.
Impact of Key Functional Groups
-
N-Methylsulfonyl Group: This group is a bioisostere for other functionalities but has distinct properties. It is metabolically robust, acts as a strong hydrogen bond acceptor, and can increase aqueous solubility. Its electron-withdrawing nature reduces the basicity of the piperidine nitrogen, preventing potential off-target interactions associated with a basic tertiary amine.
-
3-Aminomethyl Group: The primary amine provides a key interaction point for target binding (e.g., forming salt bridges with acidic residues like aspartate or glutamate). It also serves as a versatile chemical handle for further elaboration, allowing for the attachment of other pharmacophoric elements through amide bond formation or reductive amination.[8] This scaffold has been incorporated into molecules targeting a range of biological entities, including protein kinases.[8]
Potential Therapeutic Applications
While specific biological activity for the title compound is not widely reported, its structure is analogous to fragments found in inhibitors of various enzyme classes and receptor ligands. For instance, piperidine-based structures are common in inhibitors of protein kinases, such as Akt, which are central nodes in signaling pathways often hyperactivated in cancer.[8] Furthermore, substituted piperidines are key components in ligands for G-protein coupled receptors (GPCRs) and ion channels, making them relevant for developing treatments for central nervous system (CNS) disorders.
Conclusion
(1-(Methylsulfonyl)piperidin-3-yl)methanamine is a chiral, hydrophilic building block with significant potential in medicinal chemistry. Its well-defined structure, featuring a metabolically stable N-sulfonyl group and a versatile primary amine, provides a robust platform for generating novel therapeutic candidates. The straightforward and scalable synthesis allows for its ready incorporation into drug discovery programs. This guide provides a foundational understanding of its chemical properties and synthesis, empowering researchers to leverage this valuable scaffold in the development of next-generation therapeutics.
References
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- 1-[1-(methylsulfonyl)piperidin-4-yl]methanamine hydrochloride. NextSDS.
- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic
- Synthesis and Reactivity of Piperidine Derivatives in Medicinal Chemistry: A Technical Guide. Benchchem.
- (1-(Methylsulfonyl)piperidin-3-yl)methanamine. Ameige.
- Roles and drug development of METTL3 (methyltransferase-like 3) in anti-tumor therapy. (2022). ScienceDirect.
- Application of Ethyl-piperidin-4-ylmethyl-amine Scaffold in Medicinal Chemistry. Benchchem.
- Chemical Modulation of the 1-(Piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one Scaffold as a Novel NLRP3 Inhibitor. (2021). MDPI.
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